molecular formula C14H25N2NaO4 B2635222 Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-methylbutanoate CAS No. 2197052-43-8

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-methylbutanoate

Cat. No.: B2635222
CAS No.: 2197052-43-8
M. Wt: 308.354
InChI Key: CLWMPSIGTNGVRK-UHFFFAOYSA-M
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Description

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-methylbutanoate is a chemical compound with the molecular formula C12H21N2NaO4 . It belongs to the family of piperazine derivatives.


Molecular Structure Analysis

The molecular weight of this compound is 280.30 . The compound contains a piperazine ring, which is a common motif in many pharmaceuticals and other biologically active compounds.

Scientific Research Applications

Chemical Synthesis and Characterization

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-methylbutanoate and its derivatives have been extensively researched for their potential applications in chemical synthesis and medicinal chemistry. These compounds serve as key intermediates or building blocks in the synthesis of a wide range of chemical entities with varied biological activities.

  • Synthesis of Potential Anti-malarial Agents : Piperazine derivatives, including those with tert-butoxycarbonyl groups, have been studied for their anti-malarial activity. The structural analysis of such derivatives revealed the importance of specific substituents for activity against malaria. Crystallographic studies helped in understanding the molecular conformation that contributes to their biological activity (Cunico et al., 2009).

  • Development of ACC1/2 Inhibitors : Novel piperazine derivatives were synthesized and evaluated as non-selective inhibitors for acetyl-CoA carboxylase (ACC) 1 and 2, enzymes crucial for fatty acid metabolism. Such compounds, including those with modifications on the nitrogen of the piperazine ring, showed potent inhibitory activities in enzyme-assay and cell-based assays, underscoring their potential in reducing hepatic de novo fatty acid synthesis (Chonan et al., 2011).

  • Electrochemical and Spectroscopic Studies : Piperazine compounds, including those with tert-butoxycarbonyl groups, have been the subject of electrochemical and spectroscopic studies. These research efforts aim to understand their redox behavior, spectroscopic characteristics, and the influence of pH on their electrochemical properties. Such studies are foundational for designing compounds with specific electronic or optical properties (Parveen et al., 2015).

  • Crystallographic Insights : The crystal structure analysis of tert-butyl piperazine derivatives provides insights into the molecular conformation, stereochemistry, and potential intermolecular interactions, which are crucial for understanding their reactivity and designing new compounds with desired properties (Gumireddy et al., 2021).

  • Anticancer and Antioxidant Studies : Piperazinic compounds have been evaluated for their anticancer, antioxidant, and anti-acetylcholinesterase activities. The structural features of these compounds, including the presence of tert-butoxycarbonyl groups, significantly influence their biological activities. Such studies highlight the potential therapeutic applications of these compounds in treating diseases like cancer and Alzheimer’s (Khan et al., 2020).

Safety and Hazards

While specific safety and hazard information for Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-methylbutanoate is not available, general precautions such as avoiding ingestion and inhalation, and using personal protective equipment are recommended when handling similar compounds .

Properties

IUPAC Name

sodium;3-methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4.Na/c1-10(2)11(12(17)18)15-6-8-16(9-7-15)13(19)20-14(3,4)5;/h10-11H,6-9H2,1-5H3,(H,17,18);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWMPSIGTNGVRK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)[O-])N1CCN(CC1)C(=O)OC(C)(C)C.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N2NaO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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